2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide
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Overview
Description
2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine-1-carbothioamide group attached to a phenyl ring and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of a catalyst such as glacial acetic acid . The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Medicine: The compound is being investigated for its anticancer properties, with research focusing on its ability to inhibit the growth of cancer cells.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which 2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death . In the context of its anticancer properties, the compound is believed to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazones: These compounds share a similar hydrazine-1-carbothioamide group and exhibit comparable biological activities, including antimicrobial and anticancer properties.
Hydrazones: These compounds contain a hydrazone functional group and are known for their diverse pharmacological activities.
Uniqueness
What sets 2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide apart from similar compounds is its unique structural features, such as the presence of both a phenyl and a 3,4-dimethoxyphenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
403518-00-3 |
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Molecular Formula |
C16H17N3O2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
[[(3,4-dimethoxyphenyl)-phenylmethylidene]amino]thiourea |
InChI |
InChI=1S/C16H17N3O2S/c1-20-13-9-8-12(10-14(13)21-2)15(18-19-16(17)22)11-6-4-3-5-7-11/h3-10H,1-2H3,(H3,17,19,22) |
InChI Key |
KNYARDXUTNQGAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NNC(=S)N)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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